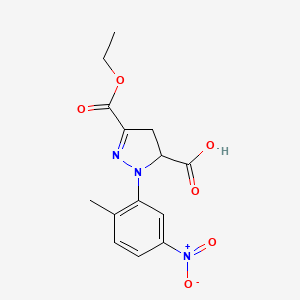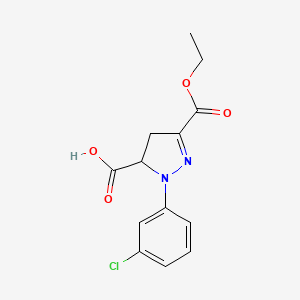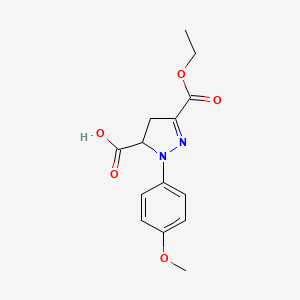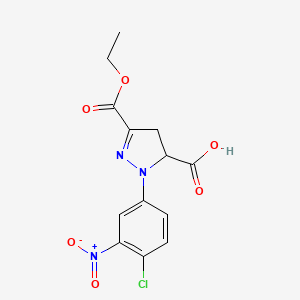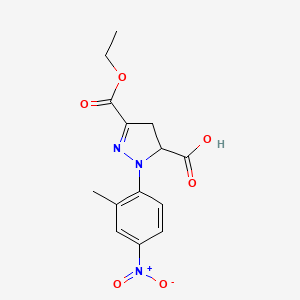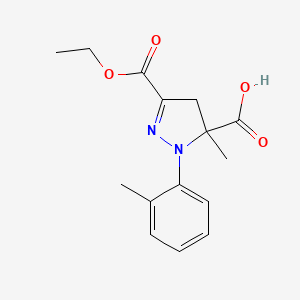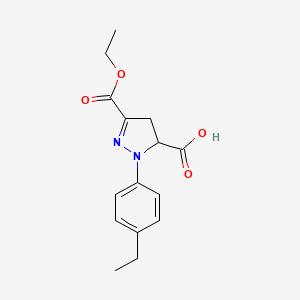
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, or 3-EPC-DHP-5-COOH, is an important organic compound used in various scientific research applications. This compound has a wide range of functional groups and is a versatile starting material in many synthetic pathways. Its unique properties have made it a valuable tool in the field of organic synthesis and a useful starting material for the development of new compounds.
Applications De Recherche Scientifique
3-EPC-DHP-5-COOH is used in various scientific research applications. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, heterocyclic compounds, and other organic compounds. It is also used as a reagent in various organic reactions, such as the synthesis of amines, nitriles, and amides. Furthermore, 3-EPC-DHP-5-COOH is used as a reagent for the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 3-EPC-DHP-5-COOH is based on its ability to act as a nucleophile in organic reactions. It is capable of forming covalent bonds with a variety of substrates, such as carbonyl compounds, amines, and nitriles. This allows it to act as a nucleophile in a variety of organic reactions, such as nucleophilic substitution, nucleophilic addition, and nucleophilic acylation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPC-DHP-5-COOH are largely unknown. It is believed to be non-toxic and non-carcinogenic, but further research is needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-EPC-DHP-5-COOH in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, and it can also be used as a reagent in a variety of organic reactions. Furthermore, it is relatively inexpensive and easy to obtain.
The main limitation of 3-EPC-DHP-5-COOH is its instability. It is prone to hydrolysis and oxidation, and must be handled carefully to avoid decomposition.
Orientations Futures
Future research on 3-EPC-DHP-5-COOH should focus on its biochemical and physiological effects, as well as its potential applications in medicine and pharmaceuticals. Additionally, further research should be done to improve the stability of the compound and to develop new synthetic pathways for its synthesis. Finally, research should be done to explore potential applications for 3-EPC-DHP-5-COOH in other fields, such as nanotechnology and catalysis.
Méthodes De Synthèse
3-EPC-DHP-5-COOH is synthesized through a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate, followed by reaction with hydrazine hydrate and finally, reaction with acetic anhydride. The reaction mechanism involves a nucleophilic substitution of the ethyl group of 4-ethylphenol with ethyl chloroformate, followed by a nucleophilic addition of hydrazine hydrate to the ethyl group, and finally, a nucleophilic substitution of the hydrazine group with acetic anhydride.
Propriétés
IUPAC Name |
5-ethoxycarbonyl-2-(4-ethylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)17-13(14(18)19)9-12(16-17)15(20)21-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDUISICQHOYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



